Azido-PEG5-acid

Description

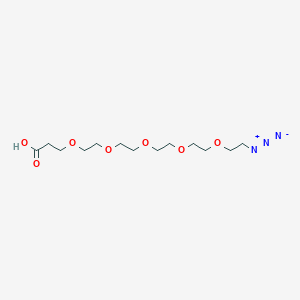

Structure

2D Structure

Properties

IUPAC Name |

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O7/c14-16-15-2-4-20-6-8-22-10-12-23-11-9-21-7-5-19-3-1-13(17)18/h1-12H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJUPQILWDVIKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Chemical Versatility of Azido-PEG5-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG5-acid (N₃-PEG₅-COOH) is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a terminal azide group and a carboxylic acid separated by a five-unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking a wide array of molecules. This guide delves into the core chemical properties of this compound, offering a comprehensive overview of its reactivity and utility, supplemented with detailed experimental protocols and workflow visualizations to empower your research and development endeavors.

Core Chemical Properties and Specifications

This compound is a water-soluble molecule, a characteristic conferred by its hydrophilic PEG chain, which enhances its biocompatibility and utility in aqueous environments.[1][2][3][4][5] The azide and carboxylic acid functional groups exhibit distinct reactivity profiles, allowing for orthogonal or sequential conjugation strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₅N₃O₇ | |

| Molecular Weight | 335.36 g/mol | |

| CAS Number | 1425973-16-5 | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in water and common organic solvents (e.g., DMF, DMSO) | |

| Purity | Typically >95% | |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Dual Reactivity: A Gateway to Diverse Applications

The chemical utility of this compound stems from its two terminal functional groups: the azide and the carboxylic acid. These groups can be selectively reacted to form stable covalent bonds with a variety of complementary functionalities.

The Azide Terminus: A Hub for "Click Chemistry"

The azide group (N₃) is a key player in the realm of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions. Specifically, the azide group of this compound can participate in:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular reaction involves the [3+2] cycloaddition between the azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable triazole.

These click chemistry reactions are instrumental in conjugating this compound to alkyne-modified proteins, peptides, nucleic acids, and small molecules.

The Carboxylic Acid Terminus: Forming Stable Amide Bonds

The carboxylic acid (-COOH) group provides a handle for conjugation to primary and secondary amines (-NH₂). This is typically achieved through the formation of an active ester intermediate, most commonly using carbodiimide chemistry.

-

EDC/NHS Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, are used to convert the carboxylic acid into a more reactive NHS ester. This ester then readily reacts with amine-containing molecules to form a stable amide bond.

This method is widely employed for attaching this compound to lysine residues on proteins, amine-modified surfaces, and other amine-containing biomolecules.

Experimental Protocols

The following are detailed protocols for the key reactions involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Degassing equipment (optional, but recommended)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in the reaction buffer.

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in a compatible solvent (e.g., DMSO or water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in the reaction buffer.

-

Add this compound to the reaction mixture (typically a 1.5 to 5-fold molar excess over the alkyne).

-

Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 5 times the copper concentration.

-

Add CuSO₄ to a final concentration of 0.1 to 1 mM.

-

Vortex the mixture gently.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1 to 5 mM.

-

Vortex the mixture gently.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.

-

Protocol 2: EDC/NHS Amide Bond Formation

This protocol outlines the conjugation of this compound to an amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Desalting column (optional)

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a 10 mM stock solution of this compound in the Activation Buffer.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in the Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

In a reaction tube, add the this compound solution.

-

Add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

-

Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Conjugation to Amine:

-

Immediately after activation, add the activated this compound solution to the amine-containing molecule, which should be dissolved in the Coupling Buffer. The optimal molar ratio of the activated linker to the amine-containing molecule should be determined empirically, but a 10-20 fold molar excess of the linker is a common starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubating for 15 minutes.

-

Remove excess reagents and purify the conjugate using a desalting column, dialysis, or another suitable chromatographic method.

-

Visualizing Workflows with this compound

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

Applications in Drug Development and Beyond

The unique properties of this compound make it a valuable tool in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): this compound can serve as a non-cleavable linker to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted cancer therapy.

-

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can be used to connect a target protein-binding ligand to an E3 ligase-binding ligand.

-

Bioconjugation: It is widely used for PEGylating proteins and peptides to improve their solubility, stability, and pharmacokinetic profiles.

-

Nanotechnology and Materials Science: this compound can be used to functionalize the surfaces of nanoparticles, quantum dots, and other materials to enhance their biocompatibility and for targeted delivery applications.

References

- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 5. glpbio.com [glpbio.com]

Azido-PEG5-acid structure and molecular weight.

This guide provides a comprehensive overview of the chemical properties of Azido-PEG5-acid, a bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and professionals in the field of drug development and biomedical research.

Core Properties of this compound

This compound is a hydrophilic polyethylene glycol (PEG) derivative containing a terminal azide group and a carboxylic acid group. The five ethylene glycol units impart excellent water solubility, which is advantageous for biological applications. The azide and carboxylic acid moieties serve as versatile handles for covalent modification of biomolecules.

| Property | Value | References |

| Molecular Formula | C13H25N3O7 | [1][2][3][4] |

| Molecular Weight | 335.36 g/mol | [1] |

| CAS Number | 1425973-16-5 | |

| Purity | >96% | |

| Solubility | Water | |

| Storage | -20°C | |

| Appearance | Colorless to light yellow liquid |

Chemical Reactivity and Applications

The terminal functional groups of this compound enable a variety of conjugation strategies:

-

Azide Group: The azide (N₃) functionality is a key component for "click chemistry." It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, BCN, or DBCO moieties. This forms a stable triazole linkage.

-

Carboxylic Acid Group: The carboxylic acid (-COOH) can be activated to form a stable amide bond with primary amine groups on proteins, peptides, or other biomolecules. This reaction is typically facilitated by coupling agents such as EDC or HATU.

This dual functionality makes this compound a valuable tool for creating antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Chemical Structure of this compound

The structure consists of a five-unit polyethylene glycol chain flanked by an azide group on one end and a propanoic acid group on the other.

Caption: Chemical structure of this compound.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general workflow for bioconjugation using this compound is outlined below.

Workflow for Amine Conjugation via Carboxylic Acid

Caption: General workflow for amine conjugation.

Workflow for Click Chemistry Conjugation via Azide

Caption: General workflow for CuAAC click chemistry.

References

Synthesis and Purification of Azido-PEG5-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG5-acid, a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a robust synthetic pathway, detailed experimental protocols, and methods for purification and characterization.

Overview of this compound

This compound is a hydrophilic linker molecule featuring a terminal azide group and a carboxylic acid. The polyethylene glycol (PEG) spacer, consisting of five ethylene glycol units, imparts water solubility and flexibility. The azide moiety allows for efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The carboxylic acid group can be readily coupled to primary amines using standard amide bond formation techniques.

Key Properties:

| Property | Value |

| Molecular Formula | C13H25N3O7 |

| Molecular Weight | 335.36 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in water and most organic solvents |

Synthetic Pathway

A common and effective synthetic route to this compound involves a multi-step process starting from a commercially available Boc-protected amino-PEG-acid derivative. This strategy ensures selective functionalization of the termini. The overall workflow is depicted below.

Solubility of Azido-PEG5-acid in aqueous and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG5-acid in both aqueous and organic solvents. This document is intended to be a valuable resource for researchers and professionals in the fields of drug development, bioconjugation, and materials science, offering essential data and standardized protocols to inform experimental design and application.

Introduction to this compound and its Solubility

This compound is a heterobifunctional linker molecule that plays a crucial role in modern bioconjugation and drug delivery systems. Its structure comprises a terminal azide group, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for the covalent attachment to a wide range of molecules, while the PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

The solubility of this compound is a critical parameter that dictates its handling, reactivity, and overall utility in various applications. The hydrophilic nature of the PEG chain and the polar carboxyl group contribute significantly to its solubility in aqueous media, while the overall molecular structure allows for solubility in several organic solvents. Understanding these solubility characteristics is paramount for the successful design and execution of conjugation reactions and the formulation of PEGylated compounds.

Solubility Data

While specific quantitative solubility data for this compound is not widely published in the scientific literature, qualitative solubility information is available from various chemical suppliers. The following table summarizes the known solubility of this compound and a closely related analogue, Azido-PEG5-amine, in common laboratory solvents. It is important to note that this information is qualitative and experimental determination is recommended for precise quantitative values.

| Compound | Solvent | Solubility | Citation |

| This compound | Water | Soluble | [1][2][3][4][5] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | ||

| Dimethylformamide (DMF) | Likely Soluble | ||

| Dichloromethane (DCM) | Likely Soluble* | ||

| Azido-PEG5-amine | Water | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | ||

| Dimethylformamide (DMF) | Soluble | ||

| Dichloromethane (DCM) | Soluble |

*Based on the reported solubility of the structurally similar Azido-PEG5-amine.

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed protocol for determining the equilibrium solubility of this compound in a solvent of interest. This method is based on the widely accepted "shake-flask" method, which is a standard for thermodynamic solubility measurement.

3.1. Materials

-

This compound (solid form)

-

Solvent of interest (e.g., deionized water, DMSO, DMF, DCM)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Record the total weight of the vial and the added solid.

-

Add a known volume of the solvent of interest to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer increases).

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered supernatant with the solvent of interest to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC).

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original (undiluted) saturated solution by multiplying the measured concentration by the dilution factor.

-

The resulting concentration is the equilibrium solubility of this compound in the specific solvent at the tested temperature. Express the solubility in appropriate units (e.g., mg/mL or g/L).

-

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the molecular factors influencing the solubility of this compound.

Caption: Experimental Workflow for Determining Equilibrium Solubility.

Caption: Factors Influencing the Solubility of this compound.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of Azido-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the strategic selection of linker molecules is paramount to the efficacy and success of complex therapeutics and diagnostics. Among the diverse array of available linkers, Azido-PEG5-acid has emerged as a cornerstone reagent, offering a versatile and powerful platform for the covalent attachment of molecules. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual schematics to empower researchers in their bioconjugation endeavors.

Core Principles of this compound Functionality

This compound is a heterobifunctional linker characterized by two key reactive moieties at opposite ends of a five-unit polyethylene glycol (PEG) chain: a terminal azide group (-N₃) and a carboxylic acid group (-COOH). This dual functionality allows for a two-step, orthogonal conjugation strategy, providing precise control over the assembly of complex biomolecular architectures.

The Role of the PEG5 Spacer: The polyethylene glycol chain is not merely a passive spacer. Its inherent properties are crucial to the overall performance of the resulting bioconjugate.[1][2]

-

Enhanced Solubility: The hydrophilic nature of the PEG linker significantly improves the aqueous solubility of hydrophobic molecules, which is a common challenge in drug development.[1][2]

-

Reduced Immunogenicity: The PEG chain can create a "stealth" effect, shielding the conjugated molecule from the host's immune system and reducing the likelihood of an adverse immune response.

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance, thereby extending the circulation half-life of the therapeutic.

-

Steric Hindrance Minimization: The flexible PEG spacer provides adequate distance between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

Mechanisms of Bioconjugation

The utility of this compound lies in the distinct and highly specific reactions of its terminal functional groups.

Carboxylic Acid Activation and Amide Bond Formation

The carboxylic acid terminus provides a handle for conjugation to primary amines, which are abundantly available on the surface of proteins and other biomolecules in the form of lysine residues. This reaction proceeds via a two-step activation process, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS, forming a semi-stable NHS ester. The NHS ester readily reacts with a primary amine to form a stable amide bond.

Azide-Alkyne "Click Chemistry"

The azide group is the cornerstone of this compound's utility in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group undergoes a highly specific cycloaddition reaction with an alkyne group to form a stable triazole linkage. Two primary forms of this reaction are employed in bioconjugation:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide. It is characterized by very fast reaction kinetics and high yields. However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without a catalyst, making it highly suitable for applications in living systems. While generally slower than CuAAC, the biocompatibility of SPAAC is a significant advantage.

Quantitative Data on Bioconjugation Reactions

The choice between different conjugation strategies often depends on the desired reaction kinetics, efficiency, and the sensitivity of the biomolecules involved. The following tables summarize key quantitative data for the reactions involving the functional groups of this compound.

| Parameter | EDC/NHS Amide Coupling |

| Reaction pH | Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5 |

| Reaction Time | Activation: 15-30 minutes; Coupling: 1-4 hours |

| Typical Yield | Variable, dependent on substrate and reaction conditions |

| Key Considerations | Potential for self-conjugation; NHS-ester is moisture-sensitive. |

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Reaction Rate (k₂) | 1 - 100 M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (dependent on cyclooctyne) |

| Typical Yield | >95% | >90% |

| Biocompatibility | Lower (due to copper cytotoxicity) | High |

| Key Considerations | Requires a stabilizing ligand for the copper catalyst. | Requires synthesis of strained cyclooctynes. |

Experimental Protocols

The following are generalized protocols for the key bioconjugation reactions involving this compound. Optimization may be required for specific applications.

Protocol for EDC/NHS Activation of this compound and Conjugation to a Primary Amine

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Amine-containing molecule (e.g., protein)

-

Quenching Solution: 1 M Tris-HCl, pH 8.5

-

Desalting column

Procedure:

-

Dissolve this compound in Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

Immediately add the activated Azido-PEG5-NHS ester solution to the amine-containing molecule in Coupling Buffer. A 10-20 fold molar excess of the linker to the protein is a common starting point.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

-

Purify the conjugate using a desalting column to remove excess reagents.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-functionalized biomolecule (prepared using the protocol above)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Prepare stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.

-

In a reaction tube, combine the azide-functionalized biomolecule and a 2 to 5-fold molar excess of the alkyne-containing molecule in the Reaction Buffer.

-

Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-0.5 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction for 1-4 hours at room temperature.

-

Purify the conjugate using size-exclusion chromatography or another appropriate method to remove the copper catalyst and excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Azide-functionalized biomolecule

-

DBCO-containing molecule

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Dissolve the azide-functionalized biomolecule in the Reaction Buffer.

-

Add the DBCO-containing molecule to the reaction mixture. A 1.5 to 5-fold molar excess of the DBCO reagent is often used.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.

-

Purify the conjugate using an appropriate chromatography method to remove any unreacted starting materials.

Applications in Drug Development: ADCs and PROTACs

The unique capabilities of this compound have made it a valuable tool in the development of cutting-edge therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. This compound can be used to link the payload to the antibody. Typically, the carboxylic acid end is used to attach the payload, and the azide end is then reacted with a DBCO-functionalized antibody via SPAAC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand.

References

The Pivotal Role of the PEG Linker in Azido-PEG5-acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the polyethylene glycol (PEG) linker's function within the heterobifunctional molecule, Azido-PEG5-acid. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the distinct roles of the azide, PEG linker, and carboxylic acid moieties. We will explore how the PEG component critically influences the physicochemical properties of conjugates, thereby enhancing their therapeutic potential. This guide will present quantitative data on the impact of PEGylation, detailed experimental protocols for conjugation, and visual representations of relevant biological pathways to provide a comprehensive resource for the rational design of next-generation therapeutics.

Introduction: The Molecular Architecture of this compound

This compound is a versatile chemical tool that has gained significant traction in the fields of bioconjugation and drug delivery. Its linear structure is composed of three key functional components: a terminal azide group (-N₃), a central polyethylene glycol (PEG) chain of five ethylene glycol units, and a terminal carboxylic acid group (-COOH). This trifunctional nature allows for a modular and strategic approach to the construction of complex biomolecular conjugates.

-

The Azide Group : This moiety is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.[2] This reaction is highly specific and can be performed in complex biological media, making it ideal for labeling and conjugating sensitive biomolecules.[3]

-

The Carboxylic Acid Group : The terminal carboxyl group provides a handle for covalent modification, most commonly through the formation of a stable amide bond with primary amines.[4] This reaction is typically mediated by carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[] Carboxylic acids are abundant in biomolecules, particularly at the C-terminus of proteins and in the side chains of aspartic and glutamic acid residues, making this a versatile conjugation strategy.

-

The PEG Linker : The central PEG chain is not merely a spacer but a critical determinant of the overall properties of the final conjugate. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that imparts several beneficial characteristics. The PEG5 linker in this compound provides a balance of these properties for various applications.

Below is a DOT script representation of the structure of this compound.

The Multifaceted Role of the PEG Linker

The incorporation of a PEG linker is a widely adopted strategy in drug development known as PEGylation. This process significantly enhances the therapeutic performance of conjugated molecules through several mechanisms.

Enhanced Physicochemical Properties

PEG chains are highly soluble in aqueous solutions, a property that is conferred to the molecules they are attached to. This is particularly advantageous for hydrophobic drugs that would otherwise have poor bioavailability. The ethylene oxide repeating units of PEG form hydrogen bonds with water molecules, creating a hydration shell that increases the overall solubility and stability of the conjugate.

Improved Pharmacokinetics and Reduced Immunogenicity

PEGylation dramatically alters the pharmacokinetic profile of a therapeutic agent. The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a significantly prolonged circulation half-life in the bloodstream. This extended presence allows for a greater opportunity for the therapeutic to reach its target site. Furthermore, the flexible PEG chain creates a "stealth" effect, shielding the conjugated molecule from the host's immune system and proteolytic enzymes, thereby reducing its immunogenicity and degradation.

The "EPR" Effect and Tumor Targeting

In the context of cancer therapy, PEGylation plays a crucial role in exploiting the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is often leaky with wide fenestrations, and tumor tissues typically have poor lymphatic drainage. This allows macromolecules and nanoparticles of a certain size to preferentially accumulate in the tumor microenvironment. By increasing the size of a drug conjugate, PEGylation facilitates this passive targeting, leading to a higher concentration of the therapeutic at the tumor site and minimizing off-target toxicity.

Quantitative Impact of PEGylation

The length of the PEG chain is a critical parameter that must be optimized for each specific application. While a longer PEG chain can enhance circulation time, it may also introduce steric hindrance that can interfere with target binding. The following tables summarize quantitative data from various studies on the impact of PEG linker length.

Table 1: Effect of PEG Linker Length on Nanoparticle Uptake in Cancer Cells

| PEG Molecular Weight | Grafting Density | Cell Line | Cellular Uptake (Normalized to non-PEGylated) | Reference |

| 2kDa | 1 PEG/nm² | HeLa | Lower than 5kDa at the same density | |

| 5kDa | 1 PEG/nm² | HeLa | Higher than 2kDa at the same density | |

| 2kDa | 1 PEG/2nm² | HeLa | Higher than 1 PEG/nm² density | |

| 5kDa | 1 PEG/2nm² | HeLa | Higher than 1 PEG/nm² density |

Note: Lower PEG grafting densities and shorter chain lengths generally lead to higher cellular uptake, but this can be at the cost of greater non-specific protein adsorption.

Table 2: Impact of PEGylation on Circulation Half-Life

| Molecule | PEG Moiety | Elimination Half-Life (in mice) | Fold Increase | Reference |

| Recombinant Human TIMP-1 (rhTIMP-1) | None | 1.1 hours | - | |

| PEGylated rhTIMP-1 | 20kDa PEG | 28 hours | 25.5 |

Experimental Protocols

The successful application of this compound relies on robust and well-defined conjugation protocols. Below are detailed methodologies for the two primary conjugation reactions involving the azide and carboxylic acid functionalities.

Protocol for EDC/NHS Coupling of the Carboxylic Acid Group to a Primary Amine

This two-step protocol is a common method for forming a stable amide bond between the carboxylic acid of this compound and a primary amine on a target molecule (e.g., a protein or peptide).

Materials:

-

This compound

-

Target molecule with a primary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Conjugation Buffer 1: 0.1M MES (4-morpholinoethanesulfonic acid), pH 4.5-5.0

-

Conjugation Buffer 2: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5

-

Quenching Solution: 1M Hydroxylamine or 1M Tris-HCl, pH 8.5

-

Desalting column

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in Conjugation Buffer 1 to a final concentration of 1-10 mM.

-

Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the target molecule in Conjugation Buffer 2.

-

Add the activated this compound solution to the target molecule solution. A 10- to 20-fold molar excess of the activated PEG linker over the target molecule is recommended.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

-

Purify the conjugate using a desalting column to remove excess reagents and byproducts.

-

The following DOT script illustrates the experimental workflow for EDC/NHS coupling.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of the this compound conjugate and an alkyne-modified molecule.

Materials:

-

This compound conjugate

-

Alkyne-modified molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Reaction Buffer: PBS or other suitable aqueous buffer

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the ligand (e.g., 50 mM THPTA in water).

-

Dissolve the azido- and alkyne-containing molecules in the Reaction Buffer.

-

-

Click Reaction:

-

In a reaction tube, combine the azido- and alkyne-modified molecules. A slight molar excess (1.1-1.5 equivalents) of one reactant is often used.

-

Add the ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst and other small molecules.

-

Below is a DOT script for the CuAAC workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Enhancement of EPR Effect for Passive Tumor Targeting: Current Status and Future Perspectives [mdpi.com]

- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Polyethylene Glycol Density and Length Affects Nanoparticle Uptake by Cancer Cells | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safe Handling of Azido-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Azido-PEG5-acid, a hydrophilic bifunctional linker commonly utilized in bioconjugation and drug delivery applications. The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a water-soluble polyethylene glycol (PEG) derivative containing a terminal azide group and a carboxylic acid. These functional groups allow for covalent attachment to other molecules, making it a versatile tool in life sciences research.[1][2][3][4][5] The azide group can react with alkynes, BCN, or DBCO through "Click Chemistry," while the carboxylic acid can form stable amide bonds with primary amines using activators like EDC or HATU.

| Property | Value | Source |

| Chemical Formula | C13H25N3O7 | BroadPharm, Chem-Impex, BroadPharm SDS |

| Molecular Weight | 335.35 g/mol (or 335.4) | Chem-Impex, BroadPharm, BroadPharm SDS |

| CAS Number | 1425973-16-5 | BroadPharm, Chem-Impex, BroadPharm SDS |

| Appearance | Colorless to light yellow liquid | Chem-Impex, ChemicalBook |

| Purity | ≥ 97% or 98% | Chem-Impex, BroadPharm |

| Solubility | Soluble in water | BroadPharm, ChemicalBook |

Safety and Handling Precautions

Proper handling of this compound is crucial to ensure personnel safety and maintain the integrity of the compound. The following precautions are based on standard laboratory safety protocols and information from supplier safety data sheets.

A comprehensive set of PPE should be worn at all times when handling this compound to minimize exposure.

| PPE | Specification | Rationale |

| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes. |

| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |

| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from contamination. |

| Respiratory Protection | Suitable respirator | Required when handling the substance outside of a fume hood or if aerosol formation is possible. |

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

| Control | Specification | Rationale |

| Ventilation | Use only in a chemical fume hood or an area with appropriate exhaust ventilation. | Reduces the risk of inhalation. |

| Safety Stations | Accessible safety shower and eye wash station | Provides immediate decontamination in case of accidental exposure. |

| Aspect | Precaution |

| Safe Handling | Avoid contact with skin, eyes, and inhalation of any dust, vapors, or mist. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. |

| Storage Conditions | Store in a tightly sealed container in a cool, well-ventilated area. Recommended storage temperature is -20°C for long-term stability. Keep away from direct sunlight and sources of ignition. |

| Incompatible Materials | Strong acids/alkalis and strong oxidizing/reducing agents. |

Emergency Procedures

In the event of an accidental exposure or spill, the following first-aid and cleanup measures should be implemented immediately.

| Situation | Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation occurs. |

| Inhalation | Remove the individual to fresh air. If symptoms persist or in severe cases, seek medical attention. |

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center. |

| Accidental Spill | Use personal protective equipment. Absorb the spill with an inert material such as sand or vermiculite. Collect the material into a closed container for disposal. Decontaminate the area by scrubbing with alcohol. Prevent the material from entering drains or water courses. |

Stability and Reactivity

| Aspect | Information |

| Reactivity | No specific reactivity data is available, but it is known to react with alkynes, BCN, and DBCO via its azide group, and with primary amines via its carboxylic acid group. |

| Chemical Stability | Stable under recommended storage conditions. |

| Hazardous Reactions | No data available on hazardous reactions. |

| Conditions to Avoid | Heat, flames, and sparks. |

| Hazardous Decomposition Products | May decompose under fire conditions to emit toxic fumes. |

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not detailed in the safety data sheets, a general workflow for its use in a bioconjugation reaction ("Click Chemistry") is provided below. This represents a common application for this type of molecule.

The following diagram illustrates a typical experimental workflow for conjugating this compound to a protein containing a terminal alkyne.

Caption: A generalized workflow for a bioconjugation reaction using this compound.

The following diagram outlines the logical flow of actions and considerations for safely handling a chemical like this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of laboratory chemicals.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. It is recommended to arrange for disposal by a licensed disposal company. Do not allow the material to enter drains or water courses.

This technical guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet provided by the supplier. Always prioritize safety and follow established laboratory protocols when working with any chemical.

References

A Technical Guide to Azido-PEG5-acid: Commercial Availability, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG5-acid, a versatile heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted therapeutics. This document details its commercial availability, key chemical properties, and established experimental protocols for its use in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Commercial Suppliers and Availability

This compound is readily available from a range of commercial suppliers, ensuring a stable supply for research and development purposes. The table below summarizes the offerings from several prominent vendors, providing key quantitative data for easy comparison.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |

| BroadPharm | BP-21608 | >98% | 335.4 | 1425973-16-5 | -20°C |

| MedchemExpress | HY-130619 | >98% | 335.36 | 1425973-16-5 | -20°C (powder) |

| Precise PEG | AG-1105 | >96% | 335.36 | 1425973-16-5 | -20°C |

| Glycomindsynth | GMS-P1049 | 95-98% | 335.36 | 1425973-16-5 | -20°C |

| AxisPharm | AP-1021 | >95% | 335.36 | 1425973-16-5 | -20°C |

Core Applications and Reaction Mechanisms

This compound is a valuable tool in bioconjugation due to its two distinct reactive functional groups: a terminal azide group and a carboxylic acid. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

The primary applications of this compound are in the construction of complex biomolecules such as ADCs and PROTACs.[1] This is achieved through two key orthogonal reactions:

-

Amide Bond Formation: The carboxylic acid moiety can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins or antibodies. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": The azide group reacts efficiently and specifically with a terminal alkyne to form a stable triazole linkage. This bio-orthogonal reaction is known for its high yield, selectivity, and biocompatibility.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Activation of Carboxylic Acid and Amide Coupling to a Primary Amine

This two-step protocol first activates the carboxylic acid of this compound with EDC and NHS to form an amine-reactive NHS ester, which then readily couples with a primary amine-containing molecule.

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Amine-containing molecule (e.g., protein, peptide)

-

Desalting columns

Procedure:

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

-

Add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Amine Coupling:

-

For sensitive applications, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

-

Add the activated Azido-PEG5-NHS ester solution to the amine-containing molecule in Coupling Buffer. The molar ratio of the activated linker to the target molecule should be optimized for the specific application.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

-

Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of an this compound conjugate and an alkyne-functionalized molecule.

Materials:

-

Azide-functionalized molecule (prepared using the protocol above)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Reaction Buffer: e.g., PBS, pH 7.4, or a mixture of t-BuOH and water

Procedure:

-

Reactant Preparation:

-

Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen reaction buffer. A typical molar ratio of azide to alkyne is 1:1 to 1.5:1.

-

-

Catalyst Preparation:

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water) and the copper ligand (e.g., 50 mM THPTA in water).

-

Just before use, prepare a premix of the copper sulfate and ligand. A common ratio is 1:5 of CuSO₄ to ligand.

-

-

Click Reaction:

-

To the solution of the azide and alkyne, add the copper/ligand premix. The final concentration of copper is typically in the range of 50 µM to 2 mM.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Initiate the reaction by adding sodium ascorbate to the reaction mixture. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

-

-

Purification:

-

Purify the resulting triazole-linked conjugate using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.

-

Mandatory Visualizations

Experimental Workflow: Synthesis of a Bioconjugate using this compound

References

In-Depth Technical Guide to the Stability and Storage of Azido-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG5-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Understanding the stability profile of this reagent is critical for ensuring the integrity of experimental results and the successful development of novel therapeutics.

Core Concepts: Understanding the Stability of this compound

This compound's stability is governed by the chemical properties of its three key components: the azide (-N₃) group, the polyethylene glycol (PEG) linker, and the carboxylic acid (-COOH) group.

-

Azide Group: Organic azides are energetic molecules and can be sensitive to heat, light, pressure, and shock, which can lead to the liberation of nitrogen gas.[1] However, the azide functionality in this compound is generally considered stable under typical laboratory conditions for bioconjugation.[2] Preliminary assessment of the stability of organic azides can be guided by two general rules:

-

Carbon-to-Nitrogen (C/N) Ratio: For this compound (C₁₃H₂₅N₃O₇), the C/N ratio is greater than 3, suggesting good stability.

-

Rule of Six: This rule suggests there should be at least six carbon atoms for each energetic functional group. This compound, with 13 carbons to one azide group, adheres to this guideline, indicating a lower risk of explosive decomposition.[1]

-

-

Polyethylene Glycol (PEG) Linker: The PEG spacer enhances the water solubility and biocompatibility of conjugates.[3] While generally stable, the polyether backbone of PEG can be susceptible to oxidative degradation, particularly in the presence of transition metal ions.[4] Hydrolytic degradation of the PEG linker itself is generally slow but can be influenced by pH and temperature.

-

Carboxylic Acid Group: The terminal carboxylic acid is a stable functional group. It participates in standard coupling reactions with primary amines in the presence of activators like EDC or HATU to form a stable amide bond.

Recommended Storage Conditions

To ensure the long-term stability and performance of this compound, the following storage conditions are recommended based on supplier data sheets and general chemical principles:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes potential thermal degradation of the azide group and slows down any potential hydrolytic degradation of the PEG linker. |

| Light | Protect from light | The azide group can be light-sensitive, and prolonged exposure to UV or even ambient light can lead to decomposition. |

| Moisture | Store in a tightly sealed container | Protects the compound from atmospheric moisture, which could contribute to hydrolysis of the PEG linker over extended periods. For handling, use of anhydrous solvents is recommended. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | While not always specified, this is a good practice for long-term storage to prevent oxidative degradation of the PEG chain. |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following protocols are adapted from established guidelines for pharmaceutical stress testing.

Stability-Indicating HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method should be developed to separate this compound from its potential degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (for the azide group) and/or a Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.

-

Column Temperature: 30°C

Forced Degradation Studies

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

Stress Conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Incubate at 60°C for 24, 48, and 72 hours.

-

Neutralize with 0.1 M NaOH before HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at 60°C for 24, 48, and 72 hours.

-

Neutralize with 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature, protected from light, for 24, 48, and 72 hours.

-

-

Thermal Degradation (Solid State):

-

Place the solid compound in a controlled temperature oven at 60°C.

-

Analyze samples at 1, 2, and 4 weeks.

-

-

Photostability:

-

Expose the solid compound and a solution (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be stored in the dark under the same temperature conditions.

-

Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method. The percentage of remaining this compound and the formation of degradation products should be quantified.

Data Presentation: Illustrative Stability Data

The following tables present hypothetical, yet representative, data from a forced degradation study of this compound.

Table 1: Thermal and Photostability of Solid this compound

| Condition | Time | % Remaining this compound | Appearance |

| 60°C | 1 week | 98.5 | No change |

| 2 weeks | 97.2 | No change | |

| 4 weeks | 95.0 | Slight yellowing | |

| Photostability (ICH Q1B) | - | 96.8 | Slight discoloration |

| Control (Dark) | 4 weeks | 99.8 | No change |

Table 2: Stability of this compound in Solution (1 mg/mL)

| Condition | Time (hours) | % Remaining this compound |

| 0.1 M HCl, 60°C | 24 | 92.3 |

| 48 | 85.1 | |

| 72 | 78.9 | |

| 0.1 M NaOH, 60°C | 24 | 90.5 |

| 48 | 82.4 | |

| 72 | 75.3 | |

| 3% H₂O₂, RT | 24 | 97.6 |

| 48 | 94.2 | |

| 72 | 90.8 | |

| Water, RT (Control) | 72 | 99.5 |

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for stability testing and the potential degradation pathways of this compound.

Caption: Experimental workflow for forced degradation studies of this compound.

Caption: Potential degradation pathways for this compound under stress conditions.

Summary and Conclusions

This compound is a robust bifunctional linker when stored and handled correctly. The primary recommendation is to store the compound at -20°C , protected from light and moisture. Forced degradation studies are crucial for understanding its stability profile in specific applications and for developing appropriate analytical methods to monitor its purity over time. While the azide group is generally stable, it is the most reactive moiety under certain stress conditions such as high heat and light exposure. The PEG linker is susceptible to oxidative and, to a lesser extent, hydrolytic degradation, particularly at non-neutral pH and elevated temperatures. By adhering to the recommended storage conditions and being mindful of the potential degradation pathways, researchers can confidently utilize this compound in their drug development and bioconjugation workflows.

References

Azido-PEG5-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Azido-PEG5-acid is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal azide group and a carboxylic acid connected by a five-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the precise covalent attachment of molecules. This guide provides an in-depth overview of the key features, advantages, and applications of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.

The core utility of this compound lies in its ability to participate in two distinct and highly efficient conjugation chemistries. The azide moiety is a key participant in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1][2]. These reactions are renowned for their high yields, specificity, and biocompatibility. The terminal carboxylic acid, on the other hand, can be readily coupled with primary amines through the formation of a stable amide bond, often facilitated by carbodiimide chemistry[3].

The integrated PEG5 linker is not merely a spacer; it imparts significant benefits to the resulting conjugate. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the pharmaceutical properties of therapeutic agents[2]. The hydrophilic and flexible nature of the PEG chain can improve the solubility and stability of hydrophobic drugs, reduce immunogenicity, and prolong circulation half-life by shielding the conjugated molecule from enzymatic degradation and renal clearance[2].

Key Features and Advantages

The adoption of this compound in research and development is driven by a combination of its chemical properties and the inherent advantages of its components.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C13H25N3O7 | --INVALID-LINK-- |

| Molecular Weight | 335.36 g/mol | --INVALID-LINK-- |

| Purity | >95% | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid/oil | --INVALID-LINK-- |

| Solubility | Water, DMSO, DCM, DMF | --INVALID-LINK-- |

| Storage | -20°C for long-term storage | --INVALID-LINK-- |

Advantages of the this compound Linker:

-

Enhanced Solubility: The hydrophilic PEG chain significantly improves the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs.

-

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life in vivo.

-

Reduced Immunogenicity: The PEG linker can mask epitopes on the surface of therapeutic proteins or other biomolecules, reducing their potential to elicit an immune response.

-

Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it suitable for in vivo applications.

-

Versatile Conjugation: The presence of two distinct reactive handles (azide and carboxylic acid) allows for orthogonal conjugation strategies, enabling the precise assembly of complex biomolecules.

-

"Click Chemistry" Compatibility: The azide group's ability to participate in highly efficient and specific click reactions simplifies the conjugation process and improves yields.

Table 2: Kinetic Data for SPAAC Reactions with PEG5 Linkers

The following table presents second-order rate constants for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-PEG5-trastuzumab conjugate with different azides. While not this compound itself, this data provides valuable insight into the reaction kinetics involving a PEG5 linker.

| Reactants | Buffer | Temperature (°C) | Second-Order Rate Constant (k2, M⁻¹s⁻¹) | Reference |

| DBCO-PEG5-Her + 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 25 | 0.23 ± 0.00 | |

| DBCO-PEG5-Her + 3-azido-L-alanine | PBS (pH 7) | 25 | 0.18 ± 0.01 | |

| DBCO-PEG5-Her + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 25 | 0.37 ± 0.00 | |

| DBCO-PEG5-Her + 3-azido-L-alanine | HEPES (pH 7) | 25 | 0.22 ± 0.02 |

Applications in Drug Development

This compound is a valuable tool in the development of sophisticated therapeutic agents, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

-

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. This compound can be used to link the cytotoxic payload to the antibody. The carboxylic acid end can be attached to the drug, while the azide end can be "clicked" onto an alkyne-modified antibody, or vice versa. The PEG linker in this context not only improves the solubility of the often-hydrophobic drug but can also influence the overall properties of the ADC.

-

PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG linker are crucial for optimizing the ternary complex formation between the PROTAC, the target protein, and the E3 ligase.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF or DMSO.

-

Add EDC (1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the NHS ester.

-

-

Conjugation Reaction:

-

Dissolve the amine-containing molecule (1 equivalent) in the reaction buffer.

-

Add the activated Azido-PEG5-NHS ester solution to the amine-containing solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.

-

-

Quenching:

-

Add the quenching solution to a final concentration of 10-50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts. Size-exclusion chromatography is often suitable for separating larger biomolecules from smaller reactants. Reversed-phase HPLC can also be used for purification and analysis.

-

-

Characterization:

-

Characterize the final conjugate by methods such as mass spectrometry (to confirm the molecular weight) and NMR spectroscopy (to verify the structure).

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of an this compound conjugate and an alkyne-functionalized molecule.

Materials:

-

This compound conjugate (from Protocol 1)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., PBS pH 7.4)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a reaction tube, combine the this compound conjugate (1 equivalent) and the alkyne-functionalized molecule (1.2 equivalents) in the reaction buffer.

-

Prepare a premix of CuSO₄ and THPTA by adding the THPTA solution to the CuSO₄ solution in a 5:1 molar ratio.

-

Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Purify the final conjugate using an appropriate chromatographic method to remove the copper catalyst, excess reagents, and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the product using mass spectrometry and other relevant analytical techniques.

-

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction between the azide group of an this compound conjugate and a strained alkyne (e.g., DBCO or BCN).

Materials:

-

This compound conjugate (from Protocol 1)

-

DBCO- or BCN-functionalized molecule

-

Reaction buffer (e.g., PBS pH 7.4, HEPES)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Reactant Preparation:

-

Dissolve the this compound conjugate (1 equivalent) and the DBCO- or BCN-functionalized molecule (1.5-2 equivalents) in the chosen reaction buffer. The choice of buffer can influence the reaction rate.

-

-

Conjugation Reaction:

-

Mix the solutions of the two reactants.

-

Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at around 309 nm or by LC-MS.

-

-

Purification:

-

Purify the conjugate using a suitable chromatographic technique to remove any unreacted starting materials.

-

-

Characterization:

-

Analyze the final product by mass spectrometry and other appropriate methods to confirm successful conjugation.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow involving this compound.

Caption: Amide bond formation workflow using this compound.

Caption: Click chemistry pathways for this compound conjugates.

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

This compound is a powerful and versatile chemical tool that facilitates the creation of advanced bioconjugates for a wide range of applications in research and drug development. Its well-defined structure, coupled with the benefits of PEGylation and the efficiency of click chemistry, provides a reliable platform for constructing complex molecules with enhanced properties. The detailed protocols and conceptual workflows presented in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their work, ultimately contributing to the advancement of therapeutic and diagnostic technologies. As with any chemical reagent, proper handling and optimization of reaction conditions are paramount to achieving successful and reproducible results.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG5-acid in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG5-acid in click chemistry reactions. This versatile heterobifunctional linker is instrumental in the fields of bioconjugation, drug delivery, and proteomics, enabling the precise and efficient linkage of molecules. The inclusion of a five-unit polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[1][2]

This compound is amenable to the two primary forms of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] This document will detail the protocols for both methodologies, present relevant quantitative data, and provide visual workflows to guide researchers in their experimental design.

Data Presentation: Reaction Parameters

Optimizing click chemistry reactions is crucial for achieving high yields and purity. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions involving PEGylated linkers. These values serve as a starting point, and optimization for specific substrates may be necessary.

Table 1: Key Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Recommended Conditions | Notes |

| Reactants | This compound, Alkyne-functionalized molecule | The molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |

| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ is often used with a reducing agent to generate Cu(I) in situ.[1] The final concentration of copper is typically in the range of 50-250 µM for bioconjugation.[4] |

| Reducing Agent | Sodium Ascorbate | Typically used at a concentration 5-10 times that of the copper. |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA), THPTA | A 1:5 molar ratio of copper to ligand is often used to protect biomolecules. |